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Compound of Interest

Compound Name: 2-Amino-4-bromobenzoic acid

Cat. No.: B1266472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The copper-catalyzed amination of bromobenzoic acids, a variation of the Ullmann

condensation, is a powerful and versatile method for the synthesis of N-aryl and N-alkyl

anthranilic acid derivatives. These products are valuable intermediates in the pharmaceutical

and materials science industries, serving as precursors for a range of bioactive molecules,

including non-steroidal anti-inflammatory drugs (NSAIDs) and acridone-based compounds.

This application note provides a detailed overview of a highly regioselective protocol, its scope,

and experimental procedures. The described method is advantageous as it often proceeds

without the need for protecting the carboxylic acid functionality, tolerates a wide range of

functional groups, and provides good to excellent yields.[1][2]

Reaction Principle and Scope
The core transformation involves the cross-coupling of a bromobenzoic acid with a primary or

secondary amine in the presence of a copper catalyst, a base, and a suitable solvent at

elevated temperatures. The reaction demonstrates remarkable chemo- and regioselectivity,

with the amination occurring specifically at the carbon-bromine bond positioned ortho to the

carboxylic acid group. This selectivity is attributed to the directing effect of the carboxylate

group.[2]
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The reaction is compatible with a diverse array of functional groups on both the bromobenzoic

acid and the amine coupling partner. This includes other halides (chloro and fluoro), nitro

groups, and various substituents on the aniline ring. The method is effective for both aromatic

and aliphatic amines.[1] Electron-donating groups on the aniline partner tend to facilitate the

reaction, while strong electron-withdrawing groups may lead to slower conversion.[1] Sterically

hindered amines have also been successfully coupled using this methodology.[1]

Data Presentation
The following tables summarize the results from the copper-catalyzed amination of various

bromobenzoic acids with a range of amines.

Table 1: Amination of 2-Bromobenzoic Acid with Various Aromatic Amines[1]
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Entry Amine Product Yield (%)

1 Aniline
N-Phenylanthranilic

acid
99

2 1-Aminonaphthalene

N-(1-

Naphthyl)anthranilic

acid

97

3 2-Aminonaphthalene

N-(2-

Naphthyl)anthranilic

acid

95

4 1-Aminopyrene

N-(1-

Pyrenyl)anthranilic

acid

55

5 3-Chloroaniline

N-(3-

Chlorophenyl)anthrani

lic acid

84

6 3-Bromoaniline

N-(3-

Bromophenyl)anthrani

lic acid

81

7 4-Methoxyaniline

N-(4-

Methoxyphenyl)anthra

nilic acid

96

8 4-Toluidine
N-(4-Tolyl)anthranilic

acid
92

9 4-Fluoroaniline

N-(4-

Fluorophenyl)anthranil

ic acid

85

10 4-Nitroaniline

N-(4-

Nitrophenyl)anthranilic

acid

35

11 2,6-Dimethylaniline N-(2,6-

Dimethylphenyl)anthra

78
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nilic acid

12 2-tert-Butylaniline

N-(2-tert-

Butylphenyl)anthranili

c acid

53

13 2-Isopropylaniline

N-(2-

Isopropylphenyl)anthr

anilic acid

61

Table 2: Amination of Substituted Bromobenzoic Acids with Aniline[1]

Entry Bromobenzoic Acid Product Yield (%)

14
2-Bromo-4-

fluorobenzoic acid

4-Fluoro-N-

phenylanthranilic acid
94

15
2,5-Dibromobenzoic

acid

5-Bromo-N-

phenylanthranilic acid
82

16
2-Bromo-4-

chlorobenzoic acid

4-Chloro-N-

phenylanthranilic acid
89

17
4-Bromoisophthalic

acid

4-Carboxy-N-

phenylanthranilic acid
99

18
2-Bromo-3-

methylbenzoic acid

3-Methyl-N-

phenylanthranilic acid
58

Table 3: Amination of 2-Bromobenzoic Acid with Aliphatic Amines[1]
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Entry Amine Product Yield (%)

19 n-Hexylamine
N-(n-Hexyl)anthranilic

acid
91

20 Cyclohexylamine

N-

Cyclohexylanthranilic

acid

85

21 Morpholine

N-

Morpholinylanthranilic

acid

65

Experimental Protocols
General Protocol for the Copper-Catalyzed Amination of Bromobenzoic Acids[1]

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Bromobenzoic acid derivative

Amine derivative

Potassium carbonate (K₂CO₃)

Copper (Cu) powder (0.2–0.3 micron)

Copper(I) oxide (Cu₂O) (<5 micron)

2-Ethoxyethanol

Nitrogen (N₂) or Argon (Ar) gas

Standard laboratory glassware (e.g., round-bottom flask, condenser)

Heating mantle and magnetic stirrer
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Celite

Decolorizing charcoal

Hydrochloric acid (HCl), dilute solution

Sodium carbonate (Na₂CO₃), 5% aqueous solution

Procedure:

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add

the bromobenzoic acid (1.0 equiv), the amine (1.05-2.0 equiv, see notes below), potassium

carbonate (1.0-2.0 equiv), copper powder (9 mol%), and copper(I) oxide (4 mol%).

Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon).

Add 2-ethoxyethanol (approximately 0.3-0.5 mL per mmol of bromobenzoic acid).

Heat the reaction mixture to 130 °C with vigorous stirring.

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is

typically complete within 24 hours.

After completion, cool the reaction mixture to room temperature.

Pour the cooled mixture into water.

Add a small amount of decolorizing charcoal and stir for 15-30 minutes.

Filter the mixture through a pad of Celite, washing the filter cake with water.

Acidify the filtrate with dilute hydrochloric acid to precipitate the crude product.

Collect the precipitate by filtration.

For purification, dissolve the crude product in a 5% aqueous sodium carbonate solution.

Filter the solution to remove any insoluble impurities.
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Re-precipitate the product by adding dilute hydrochloric acid to the filtrate.

Collect the purified product by filtration, wash with water, and dry under vacuum.

Notes:

For aliphatic amines, it is often advantageous to use 2 equivalents of the amine and 2

equivalents of potassium carbonate.[1]

The reaction should be carried out under an inert atmosphere to prevent oxidation of the

copper catalyst.

Visualizations
Catalytic Cycle of Copper-Catalyzed Amination (Ullmann Condensation)

The mechanism of the Ullmann condensation is believed to proceed through a Cu(I)/Cu(III)

catalytic cycle. The key steps involve the formation of a copper(I)-amido complex, oxidative

addition of the aryl halide to the copper center, and subsequent reductive elimination to form

the C-N bond and regenerate the active catalyst.
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R₂NH
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[Ar-Cu(III)(NR₂)(Br)]
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Start

Reaction Setup:
- Bromobenzoic Acid

- Amine
- K₂CO₃

- Cu/Cu₂O
- 2-Ethoxyethanol

Heat to 130°C
under N₂ (24h)

Aqueous Workup:
- Add H₂O

- Decolorizing Charcoal

Filtration
(through Celite)

Acidification (HCl)
to Precipitate Crude Product

Collect Crude Product
by Filtration

Purification:
1. Dissolve in 5% Na₂CO₃

2. Filter
3. Re-precipitate with HCl

Collect and Dry
Pure Product

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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